N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYVDRWJKRGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354086 | |
| Record name | N-(5-amino-2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505066-17-1 | |
| Record name | N-(5-amino-2-chlorophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion. These properties can significantly impact the bioavailability of the compound.
Biological Activity
N-(5-amino-2-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of furan-2-carboxylic acid derivatives with 5-amino-2-chlorobenzene. The structural formula can be represented as follows:
This compound features a furan ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from furan carboxamide structures have shown significant cytotoxicity against human colorectal cancer (HCT-116) cells, with growth inhibition concentrations (GI50) suggesting that these compounds can disrupt cellular proliferation through multiple mechanisms, including:
- Topoisomerase II Inhibition : Compounds similar to this compound have been shown to bind to topoisomerase II, disrupting DNA replication and transcription processes .
- Free Radical Generation : The compound may induce oxidative stress within cancer cells, leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Studies have reported that derivatives of furan compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
- Efficacy Against Bacteria : Compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antibacterial activity .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- DNA Interaction : The compound may interact directly with DNA or associated proteins, leading to disruption of replication and transcription.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis in cancer cells.
Case Studies
Several case studies provide insights into the biological activity of this compound:
-
In Vitro Studies : A study conducted on HCT-116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
Concentration (µM) Cell Viability (%) 10 75 25 50 50 30 - Antibacterial Testing : A series of derivatives were tested against various bacterial strains, showing that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
